3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is a complex heterocyclic compound that features multiple nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Pyridinylpyrimidines: Compounds containing a pyridine linked to a pyrimidine, often used in medicinal chemistry .
Uniqueness
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is unique due to its specific arrangement of nitrogen atoms and the presence of multiple heterocyclic rings, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8/c1-15-13-18-20(22-7-8-28(18)25-15)27-11-9-26(10-12-27)19-5-4-17(23-24-19)16-3-2-6-21-14-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFUIZQBUPYFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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